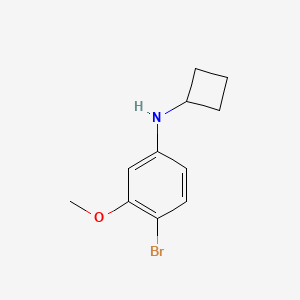![molecular formula C12H16BrN B1407400 1-[2-(3-溴苯基)乙基]吡咯烷 CAS No. 1225280-80-7](/img/structure/B1407400.png)
1-[2-(3-溴苯基)乙基]吡咯烷
描述
“1-[2-(3-Bromophenyl)ethyl]pyrrolidine” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-[2-(3-Bromophenyl)ethyl]pyrrolidine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-[2-(3-Bromophenyl)ethyl]pyrrolidine” includes a bromophenyl group attached to a pyrrolidine ring via an ethyl linker . The exact mass of the molecule is 260.99200 .
科学研究应用
杂环化学中的合成应用
- 像2-(2-溴苯基)乙基基团这样的芳基自由基构建单元在通过自由基环化反应合成三元和四元杂环化合物中起着重要作用,这些环化反应产生新的连接到唑类化合物上的6-成员环,并已成功地在固相树脂上进行,标志着杂环化学方面的重大进展 (Allin et al., 2005)。
高级有机合成技术
- 含溴苯基的化合物已被用于合成乙基烟酸酯衍生物,这些衍生物经过进一步反应产生各种杂环化合物。这些合成突显了1-[2-(3-溴苯基)乙基]吡咯烷在生成具有潜在药用和材料科学应用的复杂分子结构中的作用 (Gad-Elkareem et al., 2011)。
晶体学和分子结构研究
- 了解分子和晶体结构对于药物设计和材料科学等领域至关重要。涉及溴苯基化合物的研究通过提供有关分子构象、分子间相互作用和晶体结构内稳定机制的见解,在这方面做出了重要贡献 (Nirmala et al., 2009)。
与金属形成配合物
- 有机金属化合物与1-[2-(3-溴苯基)乙基]吡咯烷衍生物之间的配合物形成是一个感兴趣的领域,特别是对于催化应用。这些配合物在有机合成中可以起到关键作用,为高效合成各种化学产品提供了途径 (Singh et al., 2003)。
有机反应中的催化作用
- 溴苯基和吡咯烷化合物在催化中的应用,特别是在光促进的环化反应中,展示了它们在构建复杂分子系统中的实用性。这些反应对于生产功能材料和生物活性分子至关重要 (Das et al., 2016)。
抗菌研究
- 含溴苯基的吡咯烷衍生物已被研究其抗菌性能。这项研究对于开发新的抗生素和了解分子修饰对抗菌活性的影响至关重要 (Kim et al., 2006)。
安全和危害
作用机制
Target of Action
The compound 1-[2-(3-Bromophenyl)ethyl]pyrrolidine is a complex molecule that may interact with multiple targets. It’s worth noting that both bromophenyl and pyrrolidine moieties are found in various bioactive compounds, suggesting potential interactions with a range of biological targets .
Mode of Action
Compounds containing the pyrrolidine ring are known to interact with their targets through various mechanisms, often involving binding to receptors or enzymes . The bromophenyl group may also contribute to the compound’s activity, possibly through interactions with aromatic amino acids in protein targets .
生化分析
Biochemical Properties
1-[2-(3-Bromophenyl)ethyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[2-(3-Bromophenyl)ethyl]pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential chronic effects on cell viability and function.
Dosage Effects in Animal Models
The effects of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-[2-(3-Bromophenyl)ethyl]pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis . The compound’s metabolism is an important aspect of its biochemical profile.
Transport and Distribution
Within cells and tissues, 1-[2-(3-Bromophenyl)ethyl]pyrrolidine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biochemical activity and overall effects .
Subcellular Localization
The subcellular localization of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical impact .
属性
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUBDIFJUPQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
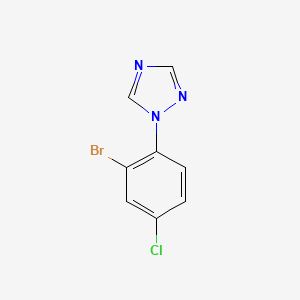
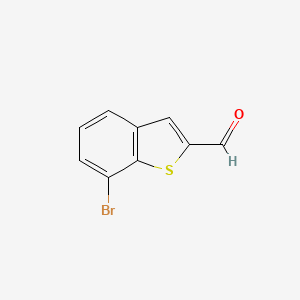
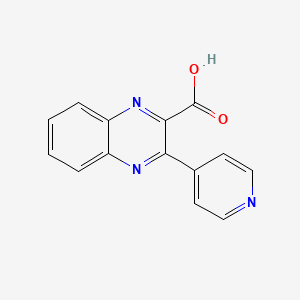
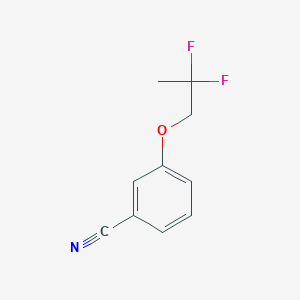
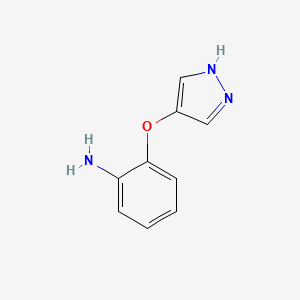
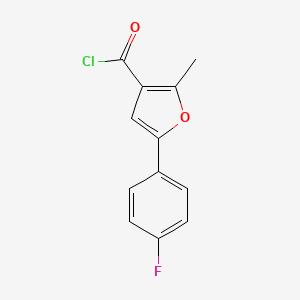
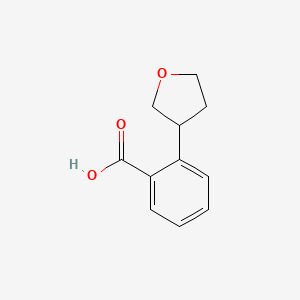
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)

![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)
